Thiophene Incorporation Confers Distinct Pharmacophoric Properties Relative to the Unsubstituted Acetamide Analog (Metabolite 1)
The target compound incorporates a thiophen-2-yl moiety at the acetamide terminus, a feature absent in the closest published comparator N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide (Metabolite 1) [1]. Metabolite 1 was evaluated in vitro for anti-inflammatory (iNOS inhibition), antimicrobial, cytotoxicity, and anticancer activities as part of a panel of nine microbial transformation products, though individual quantitative IC₅₀ values for Metabolite 1 alone were not separately reported in the abstract [1]. In contrast, class-level evidence from the BACE1 thiophene-dihydroisoquinoline program demonstrates that thiophene incorporation at the analogous position can improve potency by >100-fold (hit-to-lead optimization from μM to 8 nM IC₅₀) [2]. SAR from the orexin OX1 antagonist program further establishes that the 7-position acetamide substituent is a critical determinant of receptor selectivity, with heteroaryl groups conferring distinct pharmacological profiles compared to simple alkyl or unsubstituted amides [3]. These data support the premise that CAS 955635-23-1 possesses a structurally differentiated pharmacophore that is not functionally replicated by the simpler Metabolite 1 scaffold.
| Evidence Dimension | Structural differentiation at the acetamide 7-position (presence vs. absence of thiophen-2-yl ring) |
|---|---|
| Target Compound Data | Contains thiophen-2-yl acetamide substituent; molecular formula C₁₇H₁₈N₂O₂S; MW 314.4; H-bond donor count = 1; exact mass 314.10889899 [4] |
| Comparator Or Baseline | N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide (Metabolite 1): lacks thiophene; evaluated in anti-inflammatory, antimicrobial, cytotoxicity, and anticancer in vitro panels [1] |
| Quantified Difference | The target compound possesses an additional aromatic thiophene ring (Δ MW ≈ +72 Da relative to the unsubstituted acetamide core) enabling π–π stacking, sulfur-mediated interactions, and expanded hydrogen-bonding geometries not available to Metabolite 1. Class-level BACE1 data: thiophene incorporation improved IC₅₀ from μM range to 8 nM (>100-fold improvement) [2]. |
| Conditions | Structural comparison and class-level SAR inference from published THIQ–thiophene medicinal chemistry programs [2][3] |
Why This Matters
For procurement decisions, the thiophene moiety is not an inert structural appendage; class-level evidence indicates it can drive orders-of-magnitude potency gains, making this compound fundamentally distinct from simpler acetamide analogs for SAR exploration.
- [1] El-Aasr M, Eliwa D, Albadry M, Ibrahim A-RS, Kabbash A, Meepagala KM, Khan IA. Microbial transformation of some simple isoquinoline and benzylisoquinoline alkaloids and in vitro studies of their metabolites. Phytochemistry. 2021 Sep;189:112828. doi: 10.1016/j.phytochem.2021.112828. PMID: 34174637. View Source
- [2] Xu YZ, Yuan S, Bowers S, Hom RK, Chan W, Sham HL, et al. Design and synthesis of thiophene dihydroisoquinolines as novel BACE1 inhibitors. Bioorg Med Chem Lett. 2013 May 15;23(10):3075-80. doi: 10.1016/j.bmcl.2013.03.009. PMID: 23570791. View Source
- [3] Perrey DA, German NA, Gilmour BP, Li J-X, Harris DL, Thomas BF, Zhang Y. Substituted tetrahydroisoquinolines as selective antagonists for the orexin 1 receptor. J Med Chem. 2013 Sep 12;56(17):6901-16. doi: 10.1021/jm400720h. PMID: 23941044. View Source
- [4] Kuujia.com. Cas no 955635-23-1. Computed Properties: Exact Mass 314.10889899 g/mol, Monoisotopic Mass 314.10889899 g/mol, H-Bond Donor Count 1. https://www.kuujia.com/cas/955635-23-1.html (accessed 2024). View Source
